4-(3-Methyl-4-oxo-3,4-dihydrophthalazin-1-yl)benzamide is a compound with significant interest in medicinal chemistry, particularly in the context of cancer treatment. This compound belongs to a class of molecules that includes derivatives of phthalazine, which have been explored for their biological activities, including inhibition of key enzymes involved in cancer progression.
The compound is synthesized through various chemical processes that involve the modification of phthalazine derivatives. It has been characterized in several studies and is available for research purposes through chemical suppliers .
4-(3-Methyl-4-oxo-3,4-dihydrophthalazin-1-yl)benzamide can be classified as a benzamide derivative with a phthalazinyl moiety. Its structure indicates it may exhibit properties associated with both aromatic compounds and heterocycles, making it relevant for studies in pharmacology and organic chemistry.
The synthesis of 4-(3-Methyl-4-oxo-3,4-dihydrophthalazin-1-yl)benzamide typically involves several key steps:
Reactions are typically conducted under controlled temperatures and conditions to optimize yield and purity. Analytical techniques such as thin-layer chromatography and nuclear magnetic resonance spectroscopy are employed to monitor progress and confirm structure.
The molecular formula for 4-(3-Methyl-4-oxo-3,4-dihydrophthalazin-1-yl)benzamide is . The structure features:
Key structural data includes:
CN1C(=O)C2=CC=CC=C2C(=N1)C(=O)NCCCN(C)C
FJAAPRYJUDZBQS-UHFFFAOYSA-N
.4-(3-Methyl-4-oxo-3,4-dihydrophthalazin-1-yl)benzamide can undergo various chemical reactions:
Reagents and conditions are crucial for each reaction type:
The mechanism of action for 4-(3-Methyl-4-oxo-3,4-dihydrophthalazin-1-yl)benzamide involves its interaction with specific biological targets. The compound's dimethylamino group facilitates hydrogen bonding and electrostatic interactions, while the phthalazinyl moiety engages in π–π stacking interactions with target proteins or enzymes . This interaction profile suggests potential modulation of enzyme activity, particularly those involved in cancer pathways.
The compound exhibits standard physical properties consistent with aromatic amides:
Chemical properties include:
Relevant data indicates stability under standard laboratory conditions but may require careful handling due to potential reactivity during synthesis .
4-(3-Methyl-4-oxo-3,4-dihydrophthalazin-1-yl)benzamide has notable applications in scientific research:
The synthesis of 4-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)benzamide (CAS: 848739-94-6) relies on strategic bond formations to integrate its phthalazinone core with the benzamide pharmacophore. Two principal routes dominate the literature:
Route 1: Phosphonate-Mediated Knoevenagel CondensationThis method begins with 2-carboxybenzaldehyde (1), which undergoes phosphonation using dimethyl hydrogen phosphite and sodium methoxide to yield 3-oxo-1,3-dihydroisobenzofuran-1-ylphosphonic acid (2). Subsequent Knoevenagel condensation with 4-cyanobenzaldehyde (or derivatives) forms an intermediate alkene (3), which is hydrolyzed and cyclized using hydrazine hydrate under basic conditions. This affords the phthalazinone ring (4), which is then functionalized at N-2 via amidation or alkylation. For target compounds bearing the benzamide group, 4-(aminomethyl)benzoic acid derivatives serve as coupling partners, activated by agents like oxalyl chloride to form acyl intermediates that react with the phthalazinone nitrogen [8].
Route 2: Direct Cyclization via HydrazineAn alternative approach involves condensing 2-formylbenzoic acid (5) with substituted benzoyl hydrazides. Intramolecular cyclization under acidic or thermal conditions directly yields 1,2-dihydrophthalazine-3,4-diones. The 3-methyl group is introduced early using methylhydrazine or late-stage via N-alkylation of the phthalazinone nitrogen. Benzamide installation typically occurs through nucleophilic aromatic substitution (SNAr) on fluorinated benzyl intermediates or palladium-catalyzed coupling of halogenated phthalazinones with 4-carbamoylphenylboronic acids [3] [5].
Table 1: Key Synthetic Routes and Yields for 4-(3-Methyl-4-oxo-3,4-dihydrophthalazin-1-yl)benzamide Derivatives
Synthetic Route | Key Intermediates | Cyclization Conditions | Overall Yield (%) |
---|---|---|---|
Phosphonate-Knoevenagel | 2-Carboxybenzaldehyde, Dialkyl phosphite | NaOH, N₂H₄·H₂O, 80°C | 45-65 |
Hydrazine Cyclization | 2-Formylbenzoic acid, Aroyl hydrazide | PPA, 120°C or AcOH reflux | 50-70 |
Late-Stage Amidation | Halogenated phthalazinone, 4-Cyanobenzoic acid | CuI/L-proline, K₂CO₃, DMSO | 60-75 |
Critical parameters influencing yield include:
The benzamide-phthalazinone scaffold’s inhibitory activity against Poly(ADP-ribose) polymerase-1 is exquisitely sensitive to structural modifications, as revealed by systematic SAR studies:
Core Modifications
Linker Optimization
Table 2: Impact of Structural Modifications on PARP-1 Inhibitory Activity
Modification Site | Structural Change | IC₅₀ (nM) | Activity vs. Parent |
---|---|---|---|
Benzamide (C=O) | Replacement with CN | >1,000 | 200-fold ↓ |
Benzamide (N-H) | Methylation (N-CH₃) | 78.2 | 15-fold ↓ |
Phthalazinone (C3) | Demethylation | 520 | 100-fold ↓ |
Benzyl linker (meta-position) | -H → -F | 3.24 | 1.2-fold ↑ |
Benzyl linker (para-position) | -H → -OCH₃ | 48.3 | 10-fold ↓ |
Heterocycle ReplacementsPyridopyridazinone scaffolds (e.g., compound 8a) exhibit near-equivalent potency (IC₅₀ = 36 nM) to phthalazinones by preserving hydrogen bonding with Gly863/Ser904 and π-stacking with Tyr907. Quinoxaline-2,3-diones, however, show 8-fold reduced activity due to suboptimal geometry in the NI subpocket [10] [7].
The spatial orientation of substituents dictates binding kinetics and allosteric effects on Poly(ADP-ribose) polymerase-1 catalytic activity:
Hydrogen Bonding Network
π-Stacking and Hydrophobic Interactions
Table 3: Substituent Effects on Poly(ADP-Ribose) Polymerase-1 Binding Interactions
Substituent Position | Interaction Type | Amino Acid Partners | Energetic Contribution (ΔG, kcal/mol) |
---|---|---|---|
Benzamide C=O | H-bond acceptor | Ser904-OH, Gly863-NH | -3.8 |
Benzamide N-H | H-bond donor | Gly863-C=O | -2.5 |
Phthalazinone C3-methyl | Hydrophobic packing | Leu769, Pro770, Tyr907 | -1.9 |
Benzyl meta-fluorine | Halogen bond | His862 (imidazole) | -1.3 |
Phthalazinone N2-benzyl | π-Stacking | Tyr896, Tyr907 | -2.1 |
Allosteric ModulationHigh-affinity binding of 4-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)benzamide derivatives triggers allosteric changes:
These insights underscore that substituent positioning is not merely a permeability determinant but a critical governor of catalytic arrest duration and DNA repair pathway disruption.
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9